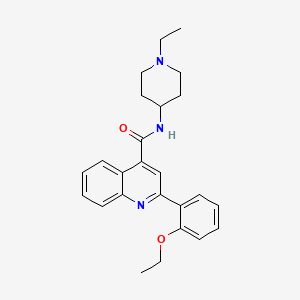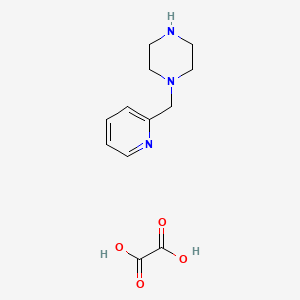
N-(4-ethylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide, commonly known as PHCCC, is a selective positive allosteric modulator of metabotropic glutamate receptor subtype 4 (mGluR4). It is a chemical compound that has gained significant attention in the field of neuroscience due to its potential therapeutic applications in treating various neurological disorders.
Wirkmechanismus
PHCCC acts as a positive allosteric modulator of N-(4-ethylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide, a type of receptor that is involved in regulating the release of glutamate, a neurotransmitter in the brain. By binding to N-(4-ethylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide, PHCCC enhances its activity, leading to an increase in the release of glutamate. This increase in glutamate release has been shown to have neuroprotective effects and improve motor function in animal models of Parkinson's disease.
Biochemical and Physiological Effects:
PHCCC has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of glutamate in the brain, which can have neuroprotective effects and improve motor function. In addition, PHCCC has been shown to reduce anxiety-like behavior in animal models of anxiety and depression. These effects are thought to be mediated by its action on N-(4-ethylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of PHCCC is its selectivity for N-(4-ethylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide, which makes it a useful tool for studying the role of this receptor in various neurological disorders. In addition, PHCCC has been shown to have good pharmacokinetic properties, which make it suitable for in vivo studies. However, one of the limitations of PHCCC is its poor solubility, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on PHCCC. One area of interest is the potential therapeutic applications of PHCCC in treating neurological disorders such as Parkinson's disease and anxiety. Further studies are needed to determine the optimal dosage and duration of treatment for these disorders. In addition, there is a need for more studies on the pharmacokinetics and pharmacodynamics of PHCCC to better understand its effects in vivo. Finally, there is a need for the development of more selective and potent positive allosteric modulators of N-(4-ethylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide to further explore the role of this receptor in neurological disorders.
Synthesemethoden
PHCCC is synthesized by a series of chemical reactions that involve the coupling of 4-ethylphenyl isocyanate with 4-hydroxyphenylacetic acid followed by cyclization of the resulting intermediate to form isoxazole ring. The final product is obtained by the reaction of the isoxazole intermediate with ethyl chloroformate in the presence of triethylamine. The synthesis of PHCCC has been optimized to produce high yields and purity, making it a suitable candidate for research purposes.
Wissenschaftliche Forschungsanwendungen
PHCCC has been extensively studied for its potential therapeutic applications in treating various neurological disorders such as Parkinson's disease, schizophrenia, and anxiety. It has been shown to improve motor function and reduce tremors in animal models of Parkinson's disease. In addition, PHCCC has been found to reduce anxiety-like behavior in animal models of anxiety and depression. These findings suggest that PHCCC may have potential therapeutic applications in treating these disorders.
Eigenschaften
IUPAC Name |
N-(4-ethylphenyl)-5-(4-hydroxyphenyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-2-12-3-7-14(8-4-12)19-18(22)16-11-17(23-20-16)13-5-9-15(21)10-6-13/h3-11,21H,2H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCRGTWZFABLQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Ethylphenyl)-5-(4-hydroxyphenyl)-1,2-oxazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(2-fluorophenyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6136646.png)


![1-(2-chlorobenzyl)-4-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6136669.png)
![N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]cyclobutanamine](/img/structure/B6136676.png)
![5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole]](/img/structure/B6136684.png)
![1-{4-[2-(3-methyl-1-piperazinyl)ethoxy]phenyl}-1-propanone](/img/structure/B6136689.png)
![2-{[5-(carboxymethyl)-4-oxo-1,3-thiazolidin-2-ylidene]carbonohydrazonoyl}benzoic acid](/img/structure/B6136694.png)
![2-ethoxy-4-[(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B6136703.png)
![2-[4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6136717.png)
![(2-fluoro-4-methoxybenzyl){1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine](/img/structure/B6136722.png)
![2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-(2-pyridinylmethyl)acetamide](/img/structure/B6136730.png)